molecular formula C19H26ClNO B14532782 5-(2-benzylphenoxy)-N-methylpentan-1-amine;hydrochloride CAS No. 62232-43-3

5-(2-benzylphenoxy)-N-methylpentan-1-amine;hydrochloride

Cat. No.: B14532782
CAS No.: 62232-43-3
M. Wt: 319.9 g/mol
InChI Key: KPZCBOHTZPHIIB-UHFFFAOYSA-N
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Description

5-(2-benzylphenoxy)-N-methylpentan-1-amine;hydrochloride is a chemical compound with the molecular formula C21H30ClNO2. This compound is known for its unique structure, which includes a benzylphenoxy group attached to a pentan-1-amine backbone. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-benzylphenoxy)-N-methylpentan-1-amine;hydrochloride typically involves the reaction of 2-benzylphenol with N-methylpentan-1-amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction. After the reaction is complete, the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, industrial processes may utilize automated systems for purification and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-benzylphenoxy)-N-methylpentan-1-amine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The compound can be reduced to form a more saturated amine derivative.

    Substitution: The benzylphenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Saturated amine derivatives.

    Substitution: Nitro or halogenated benzylphenoxy derivatives.

Scientific Research Applications

5-(2-benzylphenoxy)-N-methylpentan-1-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate certain biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-benzylphenoxy)-N-methylpentan-1-amine;hydrochloride involves its interaction with specific molecular targets within biological systems. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-Benzylphenoxy)methyl]-N’-{(Z)-[3-(3,4-dichlorophenoxy)phenyl]methylene}-2-furohydrazide
  • 5-(2-benzylphenoxy)pentylamine
  • [5-(2-benzylphenoxy)pentyl]dimethylamine

Uniqueness

5-(2-benzylphenoxy)-N-methylpentan-1-amine;hydrochloride is unique due to its specific structure, which allows it to interact with a variety of molecular targets. This makes it a valuable compound for research in multiple fields, including chemistry, biology, and medicine. Its versatility and potential for modification also make it an attractive candidate for further study and development.

Properties

CAS No.

62232-43-3

Molecular Formula

C19H26ClNO

Molecular Weight

319.9 g/mol

IUPAC Name

5-(2-benzylphenoxy)-N-methylpentan-1-amine;hydrochloride

InChI

InChI=1S/C19H25NO.ClH/c1-20-14-8-3-9-15-21-19-13-7-6-12-18(19)16-17-10-4-2-5-11-17;/h2,4-7,10-13,20H,3,8-9,14-16H2,1H3;1H

InChI Key

KPZCBOHTZPHIIB-UHFFFAOYSA-N

Canonical SMILES

CNCCCCCOC1=CC=CC=C1CC2=CC=CC=C2.Cl

Origin of Product

United States

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